molecular formula C16H16BrN3O4S2 B423239 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL 1-BENZENESULFONATE

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL 1-BENZENESULFONATE

Cat. No.: B423239
M. Wt: 458.4g/mol
InChI Key: XWFHUGPHNUJSOU-VXLYETTFSA-N
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Description

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound that features a bromine atom, a carbamothioylhydrazinylidene group, an ethoxy group, and a benzenesulfonate group

Preparation Methods

The synthesis of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL 1-BENZENESULFONATE typically involves multi-step organic reactions. One common synthetic route includes:

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL 1-BENZENESULFONATE can be compared with similar compounds such as:

Properties

Molecular Formula

C16H16BrN3O4S2

Molecular Weight

458.4g/mol

IUPAC Name

[2-bromo-4-[(E)-(carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl] benzenesulfonate

InChI

InChI=1S/C16H16BrN3O4S2/c1-2-23-14-9-11(10-19-20-16(18)25)8-13(17)15(14)24-26(21,22)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H3,18,20,25)/b19-10+

InChI Key

XWFHUGPHNUJSOU-VXLYETTFSA-N

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OS(=O)(=O)C2=CC=CC=C2

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Br)OS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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